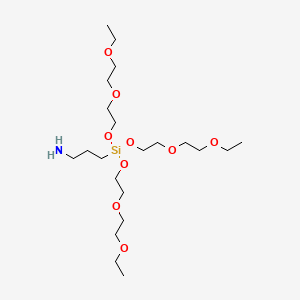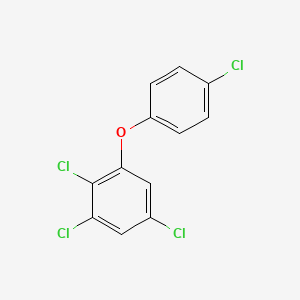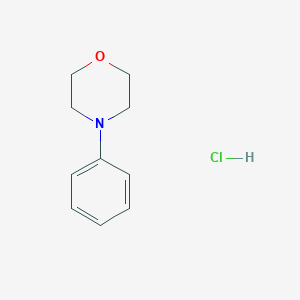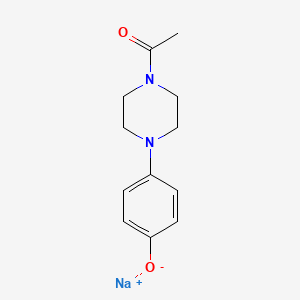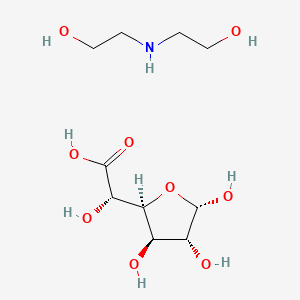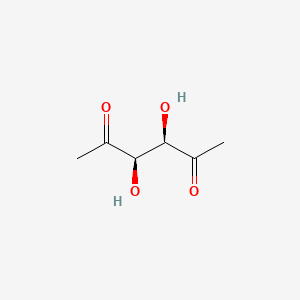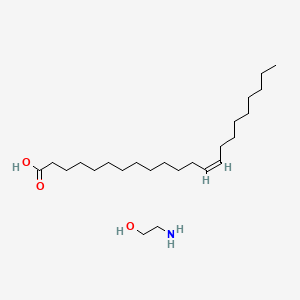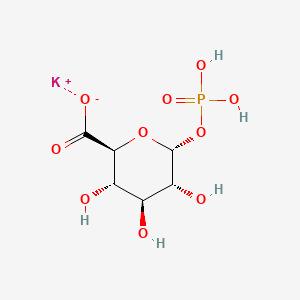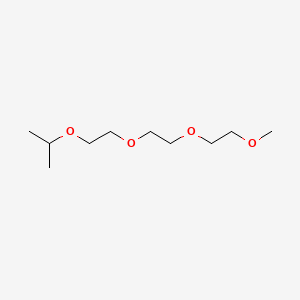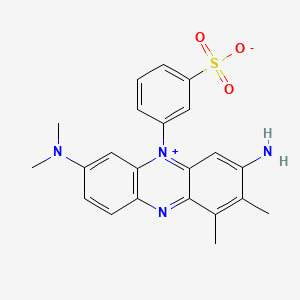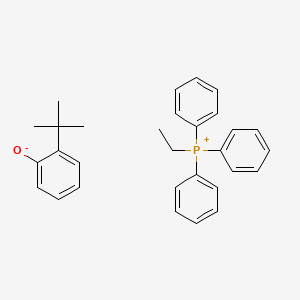
5-Iodocytidylyl-(3'-5')-guanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodocytidylyl-(3’-5’)-guanosine is a synthetic nucleotide analog that consists of a cytidine and a guanosine molecule linked by a phosphodiester bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodocytidylyl-(3’-5’)-guanosine typically involves the iodination of cytidine followed by the coupling of the iodinated cytidine with guanosine. The iodination process can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) under controlled conditions. The coupling reaction is facilitated by the use of phosphoramidite chemistry, which allows for the formation of the phosphodiester bond between the two nucleosides .
Industrial Production Methods
Industrial production of 5-Iodocytidylyl-(3’-5’)-guanosine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound .
化学反応の分析
Types of Reactions
5-Iodocytidylyl-(3’-5’)-guanosine can undergo various chemical reactions, including:
Oxidation: The iodinated cytidine moiety can be oxidized to form different derivatives.
Reduction: The iodine atom can be reduced to form cytidylyl-(3’-5’)-guanosine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions can be performed using reagents like silver fluoride (AgF) or copper(I) chloride (CuCl).
Major Products Formed
科学的研究の応用
5-Iodocytidylyl-(3’-5’)-guanosine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of oligonucleotides and nucleic acid analogs.
Biology: Employed in studies of DNA and RNA structure and function, as well as in the development of nucleic acid-based therapeutics.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of diagnostic reagents and molecular probes for various applications.
作用機序
The mechanism of action of 5-Iodocytidylyl-(3’-5’)-guanosine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid metabolism and function. The iodine atom in the cytidine moiety can participate in various interactions, affecting the stability and conformation of the nucleic acid. This can lead to the inhibition of nucleic acid synthesis and function, making it a potential therapeutic agent .
類似化合物との比較
Similar Compounds
- 5-Fluorocytidylyl-(3’-5’)-guanosine
- 5-Chlorocytidylyl-(3’-5’)-guanosine
- 5-Bromocytidylyl-(3’-5’)-guanosine
Uniqueness
5-Iodocytidylyl-(3’-5’)-guanosine is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The larger size and higher electronegativity of iodine compared to other halogens result in different interactions and reactivity, making this compound particularly useful in specific applications .
特性
CAS番号 |
55628-64-3 |
|---|---|
分子式 |
C19H24IN8O12P |
分子量 |
714.3 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(4-amino-5-iodo-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H24IN8O12P/c20-5-1-27(19(34)24-13(5)21)16-11(31)9(29)6(39-16)2-37-41(35,36)38-3-7-10(30)12(32)17(40-7)28-4-23-8-14(28)25-18(22)26-15(8)33/h1,4,6-7,9-12,16-17,29-32H,2-3H2,(H,35,36)(H2,21,24,34)(H3,22,25,26,33)/t6-,7-,9-,10-,11-,12-,16-,17-/m1/s1 |
InChIキー |
DZCNUBMVAIQJNV-VVVISLFDSA-N |
異性体SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)O)N)I |
正規SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)O)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6'-(2-methylpropylidene)bis[2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol]](/img/structure/B12674159.png)

